The compound is classified as an aromatic amide due to the presence of the amide functional group (-C(=O)N-) attached to an aromatic ring. It also falls under the category of halogenated compounds due to the presence of fluorine and iodine substituents.
The synthesis of 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for large-scale production, employing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Efficient purification techniques are also essential to ensure high yields and purity of the final product .
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide has a complex molecular structure characterized by:
The presence of both fluoro and iodo groups significantly influences its chemical behavior and interactions, making it a versatile compound in synthetic chemistry .
The molecule exhibits:
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide largely depends on its application in biological systems:
The physical and chemical properties of 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide include:
Property | Value |
---|---|
Molecular Formula | C14H11FINO |
Molecular Weight | 355.146 g/mol |
Density | 1.684 g/cm³ |
Boiling Point | 330.4°C |
Flash Point | 153.6°C |
LogP | 4.064 |
Polar Surface Area | 29.1 Ų |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its halogenated nature .
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide has several significant applications:
1.1. In Vitro Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains
3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide (designated PD198306 in antimicrobial studies) exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In standardized in vitro assays, PD198306 demonstrated a minimal inhibitory concentration (MIC) of 2 µg/mL against the reference MRSA strain MW2, a clinically relevant and highly virulent isolate. This efficacy was consistent across four additional clinical MRSA isolates (BF1–BF4), with MIC values uniformly at 2 µg/mL [1] [4]. Comparatively, the MIC of vancomycin—a first-line MRSA treatment—ranged from 1–2 µg/mL against the same strains (Table 1). The compound’s activity was identified through a dual-host screening platform using Caenorhabditis elegans and Galleria mellonella infection models, where it significantly prolonged survival in MRSA-infected hosts. In G. mellonella, PD198306 extended median post-infection survival from 1 day (untreated controls) to 2 days at a dose of 10 mg/kg [1] [4].
Table 1: In Vitro Activity of PD198306 Against MRSA Isolates
Strain | PD198306 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
---|---|---|
MRSA MW2 | 2 | 1 |
Clinical Isolate BF1 | 2 | 2 |
Clinical Isolate BF2 | 2 | 2 |
Clinical Isolate BF3 | 2 | 2 |
Clinical Isolate BF4 | 2 | 2 |
PD198306 acts synergistically with erythromycin to enhance antibacterial effects against MRSA. In combination studies, PD198306 reduced the effective concentration of erythromycin required to inhibit MRSA-MW2 growth. This synergy was identified through checkerboard assays and time-kill curve analyses, though the fractional inhibitory concentration (FIC) index was not quantified in the available data [1] [4]. Notably, other anti-MRSA compounds identified in the same study (PPT, NNC, and GW4064) synergized with doxycycline, polymyxin-B, and gentamicin, respectively, suggesting that PD198306’s synergy with erythromycin may arise from complementary mechanisms—potentially disrupting membrane integrity while erythromycin inhibits protein synthesis. This synergy profile positions PD198306 as a candidate for combination therapies to overcome existing antibiotic resistance [1].
Unlike three other anti-MRSA compounds identified in the same study (PPT, NNC, and TBB), PD198306 did not induce SYTOX green uptake in MRSA-MW2 cells. SYTOX green assays detect compromised bacterial membranes, as the dye enters only permeabilized cells and fluoresces upon binding DNA. The absence of fluorescence with PD198306 treatment indicates that its primary mechanism differs from direct membrane disruption [1] [4]. This suggests PD198306 may target intracellular processes—such as protein synthesis or DNA replication—common to its known bioactivity as a MEK1/2 inhibitor in mammalian cells. However, mechanistic studies specific to bacterial targets remain an area for further investigation [1].
PD198306’s antibacterial spectrum is narrow, showing high efficacy against Gram-positive ESKAPE pathogens but limited activity against Gram-negative strains (Table 2). It exhibited potent inhibition of Enterococcus faecium (MIC: 2 µg/mL), comparable to vancomycin (MIC: 4 µg/mL). However, it was ineffective against Klebsiella pneumoniae (MIC: >64 µg/mL) and other Gram-negative ESKAPE pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa [1]. This selectivity aligns with the compound’s physicochemical properties—likely limiting its penetration through the outer membrane of Gram-negative bacteria. The activity against E. faecium is clinically significant, given this pathogen’s association with vancomycin-resistant infections [1] [4].
Table 2: Spectrum of PD198306 Against ESKAPE Pathogens
Pathogen | PD198306 MIC (µg/mL) |
---|---|
Enterococcus faecium | 2 |
Klebsiella pneumoniae | >64 |
Acinetobacter baumannii | >64 |
Pseudomonas aeruginosa | >64 |
PD198306 displays bacteriostatic activity against MRSA, with an MIC of 2 µg/mL and a minimum bactericidal concentration (MBC) exceeding 64 µg/mL (MBC/MIC ratio: >32) [1] [4]. This large disparity between MIC and MBC values indicates that the compound inhibits bacterial growth but does not efficiently kill MRSA at clinically achievable concentrations. The MBC/MIC ratio threshold for bactericidal activity is typically ≤4; ratios >4 are classified as bacteriostatic. Consequently, PD198306’s profile suggests it may be best deployed in combination with bactericidal agents (e.g., β-lactams or fluoroquinolones) to enhance efficacy. This aligns with its observed synergy with erythromycin, which is also bacteriostatic against staphylococci [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7